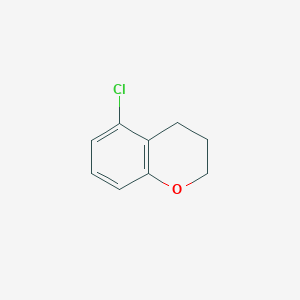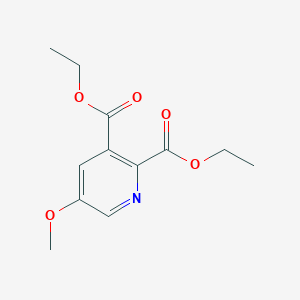![molecular formula C17H27N3O5 B8505707 tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate](/img/structure/B8505707.png)
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Amidation: The isoxazole derivative is then reacted with 3-aminopropanoic acid to form the corresponding amide.
Piperidine Derivative Formation: The amide is then coupled with a piperidine derivative, which is protected with a tert-butyl ester group to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the isoxazole ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C17H27N3O5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)11-18-14(21)5-4-13-10-15(22)19-25-13/h10,12H,4-9,11H2,1-3H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
GYSPSLAAGTYOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=O)NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


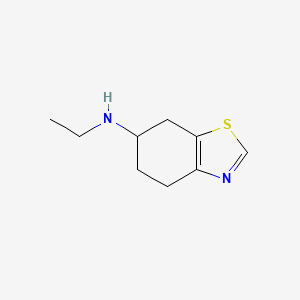
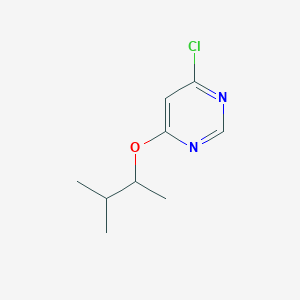

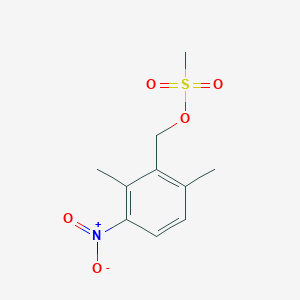
![4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol](/img/structure/B8505646.png)

